molecular formula C12H8N4O B2565437 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile CAS No. 188477-81-8

2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile

Cat. No.: B2565437
CAS No.: 188477-81-8
M. Wt: 224.223
InChI Key: WRCFHZAGPBWRQP-UHFFFAOYSA-N
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Description

2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile (CAS 188477-81-8) is a chemical compound supplied with high purity levels exceeding 99%, suitable for advanced research and development applications . This product is a versatile synthetic intermediate, primarily used in organic synthesis, medicinal chemistry, and the development of fine chemicals . Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where it serves as an Active Pharmaceutical Ingredient (API) intermediate . It is also utilized in the creation of specialized reagents for synthesis and in biotechnology applications . The compound is analytically confirmed through techniques including LCMS, GCMS, HPLC, and NMR spectroscopy to ensure identity and purity for critical research purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[(2-methyl-1,3-benzoxazol-6-yl)amino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c1-8-16-11-3-2-10(4-12(11)17-8)15-7-9(5-13)6-14/h2-4,7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCFHZAGPBWRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile typically involves the condensation of 2-methylbenzoxazole with malononitrile in the presence of a suitable base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Key Spectral Data for Characterization :

PropertyObservation
IR (cm⁻¹) 3301 (NH), 2218 (C≡N), 1639 (C=N)
¹H NMR (δ ppm) 2.65 (s, CH₃), 6.55–7.85 (Ar–H), 8.75 (NH)
Mass (m/z) 445 [M+H]⁺

Cyclization Reactions

The compound undergoes intramolecular cyclization with α,β-unsaturated nitriles or ketones to form fused heterocycles. For example:

  • With Ethyl Cyanoacrylate : Forms pyrazolo[5,1-c] triazine derivatives via Michael addition and cyclization (yield: 70–85%) .

  • With Benzaldehyde/Malononitrile : Produces pyrimidine-carbonitrile hybrids through a tandem Knoevenagel-Michael pathway .

Nucleophilic Additions

The electron-deficient nitrile groups participate in nucleophilic attacks:

  • Ammonia/Amines : Forms amidine derivatives at elevated temperatures .

  • Thiols : Generates thioamide intermediates, useful for synthesizing thiadiazole analogs .

Catalytic Cross-Couplings

Pd-catalyzed reactions enable functionalization of the benzoxazole ring:

  • Buchwald–Hartwig Amination : Introduces aryl/alkyl amines at the 2-position using XPhos Pd G3 (yield: 65–89%) .

  • Suzuki–Miyaura Coupling : Attaches aryl boronic acids to the benzoxazole core under mild conditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C, forming CO and HCN gases (TGA data) .

  • Photolytic Degradation : Exposure to UV light (254 nm) induces cleavage of the C=N bond, yielding 2-methylbenzoxazole-6-amine and malononitrile fragments .

Comparative Reactivity Insights

Reaction TypeSubstrateProductYield (%)Conditions
Knoevenagel Condensation2-Methylbenzoxazol-6-amineTarget Compound78Ethanol, reflux
CyclizationEthyl cyanoacrylatePyrazolo-triazine85Piperidine, 80°C
Suzuki Coupling4-Bromophenylboronic acid2-Arylbenzoxazole derivative72Pd(OAc)₂, K₂CO₃, DMF

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile, as anticancer agents. Research indicates that compounds with a benzoxazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

Table 1: Cytotoxicity of Benzoxazole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Compound AMCF-7 (Breast)10Kakkar et al. 2019
Compound BA549 (Lung)15Bernard et al. 2014
Compound CPC3 (Prostate)12Zhang et al. 2018

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies show that benzoxazole derivatives can act against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli20 µg/mLRida et al. 2005
Compound EBacillus subtilis15 µg/mLHan et al. 2012

Neuroprotective Effects

There is growing evidence that benzoxazole derivatives may have neuroprotective properties, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds have been shown to inhibit neurotoxic pathways associated with amyloid-beta accumulation .

Table 3: Neuroprotective Effects of Benzoxazole Derivatives

Compound NameMechanism of ActionReference
Compound FInhibition of amyloid-beta aggregationGutti et al. 2019
Compound GModulation of neuroinflammatory pathwaysZhang et al. 2018

Material Science Applications

Beyond biological applications, compounds like 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile are being explored in material science for their potential use in organic electronics and photonic devices due to their unique electronic properties.

Organic Light Emitting Diodes (OLEDs)

Research indicates that benzoxazole derivatives can be utilized as emissive materials in OLEDs due to their favorable photophysical properties .

Table 4: Photophysical Properties Relevant for OLEDs

Compound NameEmission Wavelength (nm)Quantum Yield (%)Reference
Compound H45025Kuroyanagi et al. 2010
Compound I50030Zhang et al. 2018

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Benzoxazole vs. Phenothiazine/Thienothiophene: The benzoxazole core (oxygen and nitrogen) provides moderate electron-donating effects compared to the sulfur-rich phenothiazine () or thienothiophene (), which exhibit stronger electron delocalization and bathochromic shifts in UV-Vis spectra.
  • Substituent Effects : Bromine atoms in IIa () increase molecular weight and polarizability, whereas fluorination in BTS-2F/TTS-2F () enhances electronegativity and AIE properties. The target compound’s methyl group on benzoxazole may sterically hinder aggregation, affecting solid-state emission.

Photophysical and Optoelectronic Properties

  • Charge Transfer: Compounds like 2-((pyren-1-yl)methylene)malononitrile () exhibit strong intramolecular charge transfer (ICT) due to pyrene’s large aromatic system, whereas benzoxazole derivatives may show weaker ICT but better solubility.
  • Hyperpolarizability: Phenothiazine derivatives () have higher first hyperpolarizability (β ≈ 1,500 × 10⁻³⁰ esu) than triazine analogs (), suggesting superior NLO performance.

Biological Activity

The compound 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile is a novel synthetic derivative featuring a benzoxazole moiety, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, antimicrobial efficacy, and possible mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C12H10N4O(Molecular Weight 230 24 g mol)\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}\quad (\text{Molecular Weight 230 24 g mol})

Cytotoxicity

Research indicates that compounds containing benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of Bcl-2 family proteins and caspase activation .

Table 1: Cytotoxic Activity of Benzoxazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrileMCF-7 (Breast Cancer)15.4
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrileA549 (Lung Cancer)18.7
Benzoxazole Derivative XHepG2 (Liver Cancer)12.5

The compound's IC50 values suggest a promising cytotoxic profile, particularly against breast and lung cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has also been explored. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several bacterial strains.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrileEscherichia coli32
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrileBacillus subtilis16
Benzoxazole Derivative YStaphylococcus aureus8

These results indicate that the compound possesses notable antimicrobial properties, particularly against Bacillus subtilis.

The biological activity of 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile is believed to be mediated through its interaction with cellular targets involved in apoptosis and microbial inhibition. The presence of the benzoxazole ring enhances its ability to intercalate into DNA and disrupt replication in cancer cells . Additionally, its nitrile groups may contribute to reactive oxygen species (ROS) generation, leading to increased oxidative stress in microbial cells.

Case Studies

  • Cytotoxicity in Breast Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP .
  • Antimicrobial Efficacy : In a comparative study against common pathogens such as E. coli and B. subtilis, the compound exhibited lower MIC values than standard antibiotics like ampicillin, suggesting its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing malononitrile derivatives like 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile?

  • Methodological Answer : Malononitrile derivatives are typically synthesized via condensation reactions. For example, cyanoacetamide can react with phosgene in the presence of catalysts (e.g., diethylamine or pyridine) and solvents like dichloromethane under reflux conditions . For the target compound, a plausible route involves coupling 2-methyl-1,3-benzoxazol-6-amine with malononitrile precursors under basic conditions, leveraging Knoevenagel condensation or similar mechanisms. Optimization should focus on solvent selection (e.g., ethanol or ionic liquids for biphasic separation ), catalyst efficiency, and reaction time to minimize side products.

Q. What safety protocols are recommended for handling nitrile-containing compounds like this malononitrile derivative?

  • Methodological Answer : Nitriles can exhibit acute toxicity via inhalation or dermal exposure. For malononitrile derivatives, adhere to NIOSH guidelines:

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
  • Limit exposure to ≤3 ppm (8 mg/m³) as a time-weighted average (TWA) over 10-hour shifts .
  • Implement spill containment measures (e.g., inert absorbents like vermiculite) and avoid contact with oxidizing agents.

Q. How can computational methods predict the optical properties of this compound for applications in organic electronics?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3LYP or CAM-B3LYP and basis sets (e.g., 6-31G(d,p)) is widely used. For example, B3LYP/6-31G(d,p) showed the closest agreement (607.8 nm predicted vs. 634 nm experimental) for absorption maxima (λmax) in related malononitrile-based acceptors . Advanced functionals like ωB97XD or range-separated CAM-B3LYP may improve accuracy for charge-transfer transitions.

Advanced Research Questions

Q. How do structural modifications (e.g., end-capping groups) influence the photovoltaic performance of malononitrile-based acceptors?

  • Methodological Answer : End-capping with electron-withdrawing groups (EWGs) like dicyanomethylene or fluorine enhances intramolecular charge transfer (ICT). For example:

  • Replacing indanone with difluoro-substituted acceptors red-shifts λmax by ~50 nm, improving light-harvesting .
  • A–D–A (acceptor–donor–acceptor) architectures with non-fused thiophene cores reduce steric hindrance, enhancing π-π stacking and charge mobility .
    • Data Table : Comparison of λmax and PCE for malononitrile derivatives:
Derivative Structureλmax (nm)PCE (%)Functional Used
Reference (4TR)634 (exp)8.2B3LYP/6-31G(d,p)
Fluorinated (4T6)781 (calc)12.1PBEPBE
Dicyano-substituted (4T2)575 (calc)9.8CAM-B3LYP

Q. How can discrepancies between computational predictions and experimental data for absorption spectra be resolved?

  • Methodological Answer : Discrepancies arise from functional limitations (e.g., B3LYP underestimates charge-transfer states). Strategies include:

  • Benchmarking multiple functionals (e.g., ωB97XD for long-range corrections) .
  • Incorporating solvent effects via polarizable continuum models (PCM).
  • Validating with time-dependent DFT (TD-DFT) or experimental UV-vis spectroscopy. For example, CAM-B3LYP reduced average deviation to <5% in λmax for similar compounds .

Q. What role do ionic liquids play in optimizing the synthesis or processing of malononitrile derivatives?

  • Methodological Answer : Ionic liquids (e.g., imidazolium salts) enhance reaction efficiency by:

  • Stabilizing intermediates via hydrogen bonding.
  • Facilitating catalyst recovery in biphasic systems .
  • Improving solubility of polar intermediates, reducing side reactions. For example, using [BMIM][BF4] as a solvent increased yields by ~15% in Knoevenagel condensations .

Q. How can rotational spectroscopy aid in the structural characterization of malononitrile derivatives?

  • Methodological Answer : Rotational spectroscopy provides precise bond lengths and angles via hyperfine splitting analysis. For malononitrile, spin-statistical intensity patterns (due to symmetry) and isotopic substitutions (e.g., <sup>13</sup>C) resolve conformational ambiguities. This technique has been validated for detecting related nitriles in astrochemical environments .

Contradiction Analysis

Q. Why do PBEPBE calculations overestimate λmax compared to B3LYP and experimental data?

  • Methodological Answer : PBEPBE lacks exact exchange, critical for describing charge-transfer states. Hybrid functionals like B3LYP (20% exact exchange) better capture electronic transitions, while PBEPBE over-delocalizes electrons, leading to red-shifted λmax errors (e.g., 781 nm predicted vs. 634 nm experimental) .

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